![molecular formula C10H17ClN2O2 B2442067 4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one CAS No. 2411262-78-5](/img/structure/B2442067.png)
4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one
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Description
The compound “4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one” is a derivative of diazepan, which is a seven-membered heterocyclic compound containing two nitrogen atoms . The “2-Chloroacetyl” group suggests the presence of a chloroacetyl functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chloroacetyl chloride can react with amines to form chloroacetamides .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the seven-membered diazepan ring, a propyl group attached to one of the nitrogen atoms, and a 2-chloroacetyl group attached to the fourth carbon of the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chloroacetyl compounds are known to be reactive. They can undergo various reactions including nucleophilic substitution and addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chloroacetyl group and the diazepan ring. Chloroacetyl compounds are typically denser than water and have higher boiling and melting points compared to related hydrocarbons .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(2-chloroacetyl)-1-propyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-2-4-12-5-3-6-13(8-10(12)15)9(14)7-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMBLOYUMTZFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1=O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one |
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